molecular formula C17H16N2O2 B15112239 4-(2-(2-Pyridyl)indol-3-yl)butanoic acid

4-(2-(2-Pyridyl)indol-3-yl)butanoic acid

Cat. No.: B15112239
M. Wt: 280.32 g/mol
InChI Key: OTJKGBQLRICAAV-UHFFFAOYSA-N
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Description

4-(2-(2-Pyridyl)indol-3-yl)butanoic acid is a heterocyclic compound featuring an indole core substituted at the 3-position with a butanoic acid chain and at the 2-position with a pyridyl group. This structure combines the aromatic and hydrogen-bonding capabilities of the pyridine ring with the planar, hydrophobic indole system, making it a candidate for applications in medicinal chemistry, metal chelation, or plant growth regulation. Its molecular formula is C₁₆H₁₄N₂O₂, with a molar mass of 266.30 g/mol.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

4-(2-pyridin-2-yl-1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C17H16N2O2/c20-16(21)10-5-7-13-12-6-1-2-8-14(12)19-17(13)15-9-3-4-11-18-15/h1-4,6,8-9,11,19H,5,7,10H2,(H,20,21)

InChI Key

OTJKGBQLRICAAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Pyridyl)indol-3-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(2-Pyridyl)indol-3-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(2-Pyridyl)indol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, influencing cellular processes. The pyridyl group can enhance the compound’s binding affinity and selectivity for certain targets . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Variations

The following compounds share structural or functional similarities with 4-(2-(2-Pyridyl)indol-3-yl)butanoic acid:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
4-(1H-Indol-3-yl)butanoic acid C₁₂H₁₃NO₂ Lacks pyridyl group; simpler indole derivative Plant growth regulator (e.g., IBA)
4-(Pyridin-2-yl)butanoic acid C₉H₁₁NO₂ Pyridyl group attached to butanoic acid Metal chelation, synthetic precursor
4-(4-Amino-1,3-dioxoisoindol-2-yl)butanoic acid C₁₂H₁₀N₂O₄ Isoindole-dione substitution R&D applications, potential inhibitors
4-(2,3-Dimethyl-indol-1-yl)-3-hydroxy-butyric acid C₁₄H₁₇NO₃ Methylated indole, hydroxyl group Unknown; structural novelty
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate C₂₂H₂₀N₂O₃ Esterified carboxylate, dihydroindole moiety Probable prodrug or enzyme substrate

Physicochemical and Thermodynamic Data

  • Solubility and Stability: The pyridyl group in the target compound improves water solubility compared to purely aromatic indole derivatives (e.g., IBA). However, steric hindrance from the pyridyl-indole system may reduce thermal stability relative to simpler analogues like 4-(pyridin-2-yl)butanoic acid .
  • Metal Coordination: Studies on 4-(1H-indol-3-yl)butanoic acid demonstrate moderate binding to Cu(II) and Fe(III) ions. The addition of the pyridyl group in the target compound is expected to enhance chelation efficiency, as pyridine is a stronger Lewis base than indole .

Biological Activity

4-(2-(2-Pyridyl)indol-3-yl)butanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

Chemical Structure

The compound features an indole moiety, which is known for its diverse biological properties. The presence of the pyridine and butanoic acid groups contributes to its pharmacological potential.

Research indicates that compounds with indole structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms for this compound are still under investigation, but it is hypothesized to exert its effects through:

  • Antioxidant Activity : Similar indole derivatives have shown promising antioxidant properties, potentially protecting cells from oxidative stress.
  • Antimicrobial Effects : Indole-based compounds have been reported to exhibit antibacterial properties against various pathogens.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description Reference
AntioxidantPotential to scavenge free radicals and protect against oxidative damage
AntimicrobialExhibits activity against certain bacterial strains
CytotoxicityMay induce apoptosis in cancer cells
Enzyme InhibitionPossible inhibition of specific enzymes related to cancer progression

Antioxidant Properties

A study investigating the antioxidant effects of indole derivatives found that compounds similar to this compound demonstrated significant protection against lipid peroxidation in cellular models. This suggests a potential role in preventing oxidative stress-related diseases .

Antimicrobial Activity

In vitro tests revealed that derivatives of indole, including those with similar structures to this compound, showed moderate antibacterial activity against Gram-negative bacteria such as Escherichia coli. This highlights the compound's potential as an antibacterial agent .

Cytotoxic Effects

Research on indole derivatives has indicated that some can induce apoptosis in colorectal cancer cells. For instance, studies have shown that certain indole-based compounds exhibit cytotoxic effects comparable to established chemotherapeutics like 5-fluorouracil . This raises the possibility that this compound may also possess similar properties.

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